(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a dihydrobenzo[B]furan ring, which is further substituted with an amine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the introduction of the difluoromethyl group into the dihydrobenzo[B]furan ring. One common method is the nucleophilic fluorination of a suitable precursor. For instance, the reaction of a dihydrobenzo[B]furan derivative with a difluoromethylating agent such as difluoromethyl bromide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the compound may participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
(3S)-6-(Trifluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3S)-6-(Monofluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Contains a monofluoromethyl group, offering different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its mono- and trifluoromethyl counterparts. These characteristics make it particularly valuable in drug design and other applications .
Biological Activity
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a dihydrobenzo[b]furan moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C9H9F2NO with a molecular weight of approximately 185.170 g/mol. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H9F2NO |
Molecular Weight | 185.170 g/mol |
CAS Number | 1272723-24-6 |
Purity | ≥95% |
Preliminary studies suggest that this compound interacts with various biological targets, influencing pathways relevant to disease processes. The specific mechanisms remain to be fully elucidated; however, compounds with similar structures have demonstrated the following pharmacological effects:
- Antimicrobial Activity : Compounds structurally similar to this compound have shown effectiveness against various pathogens.
- Anticancer Properties : There is potential for this compound to inhibit cancer cell proliferation through mechanisms that are currently under investigation.
- Neuroprotective Effects : Its structural characteristics may confer protective effects against neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of several derivatives of dihydrobenzo[b]furan compounds. The results indicated that compounds with similar difluoromethyl substitutions exhibited significant activity against Candida species, with minimum inhibitory concentrations (MICs) in the range of 31.25 to 125 µg/mL . -
Anticancer Evaluation :
Research involving derivatives of related structures has shown that certain analogs can inhibit tumor growth in vitro. For instance, a compound structurally related to this compound demonstrated an IC50 value of 50 µM against breast cancer cell lines . This suggests that further exploration into the anticancer potential of this compound is warranted. -
Neuroprotection :
A recent investigation highlighted the neuroprotective properties of fluorinated benzo[b]furan derivatives. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, indicating a potential mechanism for protecting against neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Aminobenzo[b]furan | Amine group on benzo[b]furan | Antimicrobial | Lacks fluorination |
5-Fluoro-2,3-dihydrobenzo[b]furan | Fluoro group instead of difluoromethyl | Anticancer | Simpler halogenation |
4-Difluoromethylphenylamine | Aromatic amine with difluoromethyl | Neuroprotective | More aromatic character |
These comparisons highlight the distinct advantages offered by the difluoromethyl substitution in enhancing pharmacological profiles.
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m1/s1 |
InChI Key |
ZWHVAEQQJDBFBA-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)F)N |
Origin of Product |
United States |
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